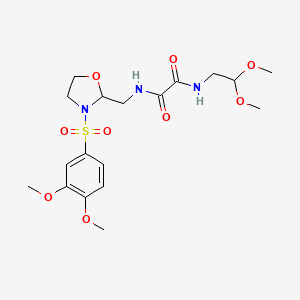
N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O9S and its molecular weight is 461.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex synthetic compound with notable biological activity. This article explores its chemical structure, synthesis, biological properties, and potential applications based on existing research.
Chemical Structure and Properties
The compound's molecular formula is C19H26N4O5S, and it features a sulfonamide group attached to an oxazolidine ring. The presence of dimethoxyethyl and dimethoxyphenyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 414.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 3.63 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxazolidine Ring : The reaction typically starts with the cyclization of appropriate precursors to form the oxazolidine structure.
- Introduction of the Dimethoxyethyl Group : This is achieved through alkylation reactions.
- Sulfonamide Formation : The incorporation of the sulfonyl group is done via nucleophilic substitution.
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
- Anticancer Activity : Studies have indicated that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Study: Anticancer Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The proposed mechanism involves the compound's interaction with cellular targets leading to disruption in cellular processes:
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels contribute to oxidative stress and subsequent cell death.
Propriétés
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O9S/c1-26-13-6-5-12(9-14(13)27-2)31(24,25)21-7-8-30-15(21)10-19-17(22)18(23)20-11-16(28-3)29-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJGHIYSLRSJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













